Gamillus: A Technical Guide to the Acid-Tolerant Green Fluorescent Protein
Gamillus: A Technical Guide to the Acid-Tolerant Green Fluorescent Protein
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jelly, Olindias formosa, that exhibits remarkable acid tolerance. This property makes it an invaluable tool for imaging in acidic organelles, such as lysosomes, endosomes, and autophagosomes, where the fluorescence of many other GFPs is quenched. Developed by researchers at Osaka University, Gamillus offers superior brightness and photostability, expanding the capabilities of live-cell imaging and super-resolution microscopy.
Core Properties and Mechanism of Acid Tolerance
The key feature of Gamillus is its stable fluorescence across a broad pH range, with a pKa of 3.4. Its fluorescence spectrum remains constant between pH 4.5 and 9.0. This acid tolerance is attributed to the unique trans configuration of its chromophore's phenyl ring, which stabilizes the deprotonated state of the chromophore even in acidic environments. This structural feature, confirmed through X-ray crystallography and point mutagenesis, sets it apart from typical GFPs which have a cis chromophore configuration.
Quantitative Data
The photophysical and biochemical properties of Gamillus and some of its variants are summarized in the table below. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | Gamillus | Gamillus0.1 | Gamillus0.4 |
| Excitation Maximum (nm) | 505 | 505 | 505 |
| Emission Maximum (nm) | 524 | 524 | 524 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 75,000 | 20,000 | 75,000 |
| Quantum Yield (QY) | 0.89 | 0.84 | 0.89 |
| Brightness | 66.75 | 16.8 | 66.75 |
| pKa | 3.4 | 4.0 | 4.0 |
| Photostability (t₁/₂ in s) | 73.2 | Not Available | Not Available |
| Oligomerization State | Monomer | Monomer | Monomer |
| Molecular Weight (kDa) | 25.6 | 25.6 | 25.6 |
Data sourced from FPbase and Shinoda et al., 2018.
Photoswitching Behavior
Gamillus exhibits photoswitching properties. Its fluorescence can be decreased to approximately 60% of its initial intensity with excitation in the GFP range (457–487 nm) and to 10% with excitation in the YFP range (488–512 nm). The fluorescence can be recovered by subsequent irradiation with light in the 352–388 nm range. This photochromic behavior is attributed to a trans-to-cis isomerization of the chromophore's hydroxyphenyl ring upon protonation. This property has been exploited to develop reversibly switchable variants, rsGamillus-S and rsGamillus-F, for super-resolution imaging.
Experimental Protocols
Detailed experimental protocols for the characterization and use of Gamillus are provided in the supplementary materials of the primary publication by Shinoda et al. (2018) in Cell Chemical Biology. The following are summaries of key methodologies.
Protein Expression and Purification
Recombinant Gamillus is typically expressed in E. coli (e.g., JM109 (DE3) strain). The bacterial cells are cultured in LB medium containing ampicillin (B1664943) at 37°C until the OD₆₀₀ reaches 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 28°C) for several hours. The cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl), and lysed by sonication. The protein is purified from the soluble fraction using affinity chromatography, typically with a Ni-NTA resin, followed by size-exclusion chromatography.
Spectroscopic Measurements
The absorbance spectra of purified Gamillus are measured using a spectrophotometer. The molar extinction coefficient is determined based on the peak absorbance and the protein concentration, which can be measured using a BCA protein assay. Fluorescence excitation and emission spectra are recorded with a spectrofluorometer. The quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., fluorescein). The pKa is determined by measuring the fluorescence intensity of the purified protein in a series of buffers with varying pH values and fitting the data to the Henderson-Hasselbalch equation.
X-ray Crystallography
For structural determination, Gamillus crystals are grown using the hanging-drop vapor-diffusion method. The protein is concentrated and mixed with a crystallization solution. The diffraction data are collected at a synchrotron radiation facility. The structure is then solved by molecular replacement using the phases from a known fluorescent protein structure and refined.
Site-Directed Mutagenesis
Mutations in the Gamillus gene are introduced using PCR-based site-directed mutagenesis. Plasmids containing the Gamillus coding sequence are used as templates. The mutated plasmids are then transformed into E. coli for amplification and subsequent protein expression and characterization to assess the effects of the mutations on the protein's properties.
Live-Cell Imaging
For live-cell imaging experiments, the Gamillus gene is cloned into a mammalian expression vector (e.g., pcDNA3). The plasmid is then transfected into cultured cells (e.g., HeLa cells) using a suitable transfection reagent. After an incubation period to allow for protein expression, the cells are imaged using a fluorescence microscope equipped with appropriate filter sets for GFP imaging. For imaging in acidic organelles, cells can be treated to induce autophagy, which will deliver the Gamillus-tagged protein to lysosomes.
Visualizations
Caption: Mechanism of Gamillus acid tolerance compared to typical GFPs.
Caption: A typical experimental workflow for using Gamillus in live-cell imaging.
